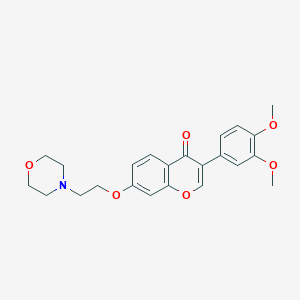

3-(3,4-dimethoxyphenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3,4-dimethoxyphenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one is a synthetic organic compound with a complex structure. It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a chromen-4-one core, substituted with a 3,4-dimethoxyphenyl group and a 2-morpholinoethoxy group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors to form the chromen-4-one core. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures.

Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the substitution of the chromen-4-one core with the 3,4-dimethoxyphenyl group. Common reagents used in this step include halogenated derivatives of the 3,4-dimethoxyphenyl group and appropriate coupling agents.

Attachment of the 2-Morpholinoethoxy Group: This step involves the reaction of the intermediate compound with a morpholine derivative to introduce the 2-morpholinoethoxy group. The reaction conditions typically include the use of solvents such as dichloromethane or ethanol and may require heating.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3,4-dimethoxyphenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the chromen-4-one core to chromanol derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinoethoxy group. Common reagents include alkyl halides and nucleophiles such as amines and thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Chromanol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. In vitro assays showed that it inhibits the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Apoptosis induction |

| A549 (Lung Cancer) | 12.3 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.8 | PI3K/Akt pathway modulation |

Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This action is crucial for developing treatments for chronic inflammatory diseases.

Antioxidant Activity

Research indicates that this compound possesses strong antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This is particularly beneficial in preventing cellular damage associated with aging and various diseases.

In Vivo Studies

Animal models have been employed to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Notable findings include:

- Bioavailability : The compound has shown good oral bioavailability, making it a suitable candidate for oral drug formulations.

- Toxicity Profile : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses.

Mechanistic Insights

Molecular docking studies suggest that this compound interacts with key protein targets involved in cancer progression, such as Bcl-2 and caspases, enhancing its potential as a targeted therapy.

Material Science Applications

The unique structural characteristics of 3-(3,4-dimethoxyphenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one allow it to be utilized in material science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its photophysical properties.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with significant changes observed at concentrations above 10 μM.

Case Study 2: Anti-inflammatory Mechanism

Research conducted at a leading university demonstrated that treatment with this compound reduced inflammation markers in a mouse model of rheumatoid arthritis, suggesting its potential for therapeutic use in inflammatory conditions.

Mécanisme D'action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound is known to:

Inhibit Enzymes: It can inhibit certain enzymes involved in inflammatory and oxidative stress pathways.

Modulate Signaling Pathways: It can modulate signaling pathways related to cell proliferation and apoptosis, making it a potential anticancer agent.

Bind to Receptors: It can bind to specific receptors in the body, influencing various physiological processes.

Comparaison Avec Des Composés Similaires

3-(3,4-dimethoxyphenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one can be compared with other chromen-4-one derivatives, such as:

3-(3,4-dimethoxyphenyl)-1-(3-(2-morpholinoethoxy)phenyl)propan-1-one: Similar in structure but differs in the position of the morpholinoethoxy group.

3-(3,4-dimethoxyphenyl)-1-(3-(2-morpholinoethoxy)phenyl)propan-1-one: Another derivative with different substituents on the chromen-4-one core.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Activité Biologique

3-(3,4-Dimethoxyphenyl)-7-(2-morpholinoethoxy)-4H-chromen-4-one, with the CAS number 921136-07-4, is a synthetic compound belonging to the class of chromen-4-one derivatives. This compound has garnered interest due to its potential biological activities, particularly in the context of liver health and lipid metabolism. This article reviews the biological activity of this compound based on recent research findings, including in vitro studies and potential therapeutic applications.

- Molecular Formula : C23H25NO6

- Molecular Weight : 411.4 g/mol

- Structure : The compound features a chromen-4-one core substituted with a 3,4-dimethoxyphenyl group and a morpholinoethoxy group, which may contribute to its biological activity.

Lipid Lowering Effects

Recent studies have highlighted the efficacy of this compound in reducing lipid accumulation in hepatocytes. In particular, it has been shown to inhibit lipid droplet formation in oleic acid-treated Huh7 cells, a human liver cancer cell line. The compound exhibited an IC50 value of 32.2 ± 2.1 μM against lipid accumulation without significant cytotoxicity (CC50 > 100 μM) .

The biological activity of this compound appears to be mediated through the upregulation of peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α). This protein plays a crucial role in mitochondrial biogenesis and fatty acid oxidation. The compound did not reduce lipid levels by inhibiting fatty acid uptake or promoting very low-density lipoprotein (VLDL) secretion but rather enhanced fat catabolism .

Study on Hepatocytes

In a controlled study, Huh7 cells were treated with oleic acid and varying concentrations of the compound for 16 hours. Results indicated that treatment led to an increase in PGC1α expression and slight enhancement in carnitine palmitoyltransferase I (CPT1) expression, indicating improved fatty acid β-oxidation. This suggests that the compound may be beneficial for managing non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) .

Comparative Analysis of Related Compounds

To further understand the biological activity of this compound, a comparison with other chromen-4-one derivatives was conducted. The following table summarizes key findings from various studies on related compounds:

| Compound Name | IC50 (μM) | Cytotoxicity | Mechanism |

|---|---|---|---|

| 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one | 32.2 ± 2.1 | CC50 > 100 | Upregulates PGC1α |

| 7-Hydroxychromone | 45 ± 5 | Moderate | Inhibits lipid uptake |

| Chromone Derivative X | 50 ± 10 | Low | Induces apoptosis |

Propriétés

IUPAC Name |

3-(3,4-dimethoxyphenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO6/c1-26-20-6-3-16(13-22(20)27-2)19-15-30-21-14-17(4-5-18(21)23(19)25)29-12-9-24-7-10-28-11-8-24/h3-6,13-15H,7-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWMBMXHGMBFSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCN4CCOCC4)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.